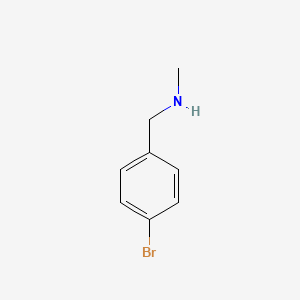

1-(4-Bromophenyl)-n-methylmethanamine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-bromophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFJXIULELMVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220178 | |

| Record name | Benzenemethanamine, 4-bromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-03-6 | |

| Record name | Benzenemethanamine, 4-bromo-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 4-bromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Bromophenyl N Methylmethanamine

Established Synthetic Pathways for N-Methylmethanamine Derivatives

The construction of N-methylmethanamine moieties is a fundamental transformation in organic synthesis. These structural motifs are present in numerous fine chemicals and natural products. nih.gov Established methods typically involve the formation of a carbon-nitrogen bond through strategies such as reductive amination or multi-component coupling reactions.

Reductive amination is a highly versatile and widely used method for synthesizing amines. The process generally involves two key steps: the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com This approach avoids the common issue of over-alkylation that can occur with direct alkylation methods using methyl halides. nih.govmasterorganicchemistry.com

The synthesis of N-methylmethanamine derivatives often employs formaldehyde or paraformaldehyde as the carbonyl source. A variety of reducing agents can be utilized, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. masterorganicchemistry.com The selection of the reducing agent is crucial, as some, like NaBH₃CN, can selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com Recent advancements have also focused on more environmentally benign C1 sources and catalysts, such as formic acid in the presence of an inorganic base catalyst. The general pathway for reductive N-methylation is outlined below:

General Reaction Scheme for Reductive Amination

R¹-CHO + R²-NH₂ → [R¹-CH=NR²] → R¹-CH₂-NHR² (Aldehyde + Primary Amine → Imine Intermediate → Secondary Amine)

Research has demonstrated the efficacy of this strategy for a wide range of substrates, including aniline derivatives with various functional groups. The tolerance of chloro, bromo, nitro, and cyano groups makes this a robust method for preparing complex molecules.

| Carbonyl Source | Amine | Reducing System | Catalyst | Key Feature |

| Formaldehyde | Primary/Secondary Amines | NaBH₃CN | Acidic conditions | Selective reduction of imine masterorganicchemistry.com |

| Aldehydes | Primary Amines | NaBH(OAc)₃ | None | General, mild conditions |

| Formic Acid | Secondary Amines | PMHS | K₂HPO₄ | Transition-metal-free N-methylation |

| Paraformaldehyde | Nitroarenes | H₂ | Cu/Al₂O₃ | One-pot reductive N-methylation chemrxiv.org |

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. caltech.eduyoutube.com These reactions are highly atom-economical and efficient, often allowing for the rapid construction of complex molecules from simple precursors. youtube.com

One of the most well-known MCRs for amine synthesis is the Mannich reaction , which involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde and a primary or secondary amine. caltech.eduyoutube.com Another relevant approach is the Kabachnik-Fields reaction , which produces α-aminophosphonates from a carbonyl compound, an amine, and a dialkyl phosphite. While not directly producing N-methylmethanamine, these reactions highlight the principle of combining an amine, a carbonyl, and a third component to rapidly build molecular complexity.

More sophisticated MCRs, such as the Ugi four-component reaction , combine an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. caltech.edu While the direct synthesis of 1-(4-bromophenyl)-N-methylmethanamine via a simple MCR is not commonly reported, these strategies are frequently employed to create more complex derivatives. For instance, a pseudo four-component reaction has been used to synthesize hexa-substituted 1,4-dihydropyridines, where one of the reactants was a derivative containing a 4-bromophenyl group. rsc.org Similarly, copper-catalyzed three-component coupling reactions of amines, formaldehyde, and trimethylsilyl cyanide have been developed to selectively produce cyanomethylamines. nih.gov

| Reaction Name | Components | Product Type |

| Mannich Reaction | Aldehyde, Amine, Active Methylene Compound | β-Amino-carbonyl compound caltech.edu |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylaminoamide caltech.edu |

| Groebke-Blackburn-Bienaymé | Amidine, Aldehyde, Isocyanide | Imidazo-fused heterocycles rug.nl |

| Strecker-type Reaction | Amine, Formaldehyde, Trimethylsilyl Cyanide | Cyanomethylamine nih.gov |

Functionalization and Derivatization Strategies of Bromophenylamine Compounds

The dual reactivity of bromophenylamine structures, stemming from the aryl bromide and the amine group, allows for a wide array of chemical transformations. These reactions are pivotal for creating libraries of compounds for further research.

The bromine atom on the phenyl ring is a versatile functional handle for a variety of chemical reactions, particularly transition-metal-catalyzed cross-coupling reactions. The reactivity of the bromine in bromophenyl compounds allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

When bromine water is added to phenylamine (aniline), electrophilic substitution occurs readily at the activated ortho and para positions, leading to 2,4,6-tribromophenylamine. libretexts.org However, in a molecule like this compound, the para position is already substituted. The primary utility of the bromine atom in this context is as a leaving group in coupling reactions. For example, Suzuki-Miyaura cross-coupling reactions can be performed on N-(4-bromophenyl) derivatives using various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form biaryl structures. researchgate.net This approach is tolerant of a wide range of functional groups. researchgate.net

The bromine atom itself can also influence reactivity. Bromamines are known to be more reactive in oxidation and substitution reactions than their chloramine counterparts because the bromine atom is more labile than the chlorine atom. nih.gov While this is more relevant to disinfection chemistry, it underscores the inherent reactivity of the C-Br bond.

| Reaction Type | Reagents | Catalyst | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, K₃PO₄ | Pd(PPh₃)₄ | Biaryl derivative researchgate.net |

| Electrophilic Bromination | Bromine water | None | Further bromination on activated rings libretexts.org |

| Nucleophilic Substitution | tert-Butylamine | N/A | N-tert-butyl-4-bromoaniline (under specific conditions) |

The formation of carbon-nitrogen (C-N) bonds is one of the most important transformations in organic chemistry, essential for synthesizing pharmaceuticals, agrochemicals, and materials. pageplace.de While reductive amination forms C(sp³)-N bonds, other methods focus on forming C(sp²)-N bonds, particularly to aromatic rings.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl amines from aryl halides (including bromides) and primary or secondary amines. beilstein-journals.orgtcichemicals.com This reaction is highly versatile and has been applied to the synthesis of N-substituted 4-bromo-7-azaindoles, demonstrating its utility for complex heterocyclic systems. beilstein-journals.org The choice of palladium precursor (e.g., Pd(OAc)₂), ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃) is critical for achieving high yields. beilstein-journals.org

Other classical methods for C-N bond formation include nucleophilic aromatic substitution and the Gabriel synthesis, which is primarily used for preparing primary amines. nptel.ac.in More recent developments include cross-dehydrogenative couplings (CDCs), which form a C-N bond by directly coupling a C-H and an N-H bond, offering a highly atom-economical route. researchgate.net

Analog and Derivative Synthesis for Research Probing

The synthesis of analogs and derivatives of this compound is crucial for probing structure-activity relationships in various research contexts. By systematically modifying different parts of the molecule, researchers can investigate the impact of structural changes on its properties.

One common strategy is the N-alkylation or N-arylation of the secondary amine. For instance, a tandem synthesis has been developed to produce N-methylated tertiary amines, such as N-benzyl-1-(4-bromophenyl)-N-methylmethanamine, through a three-component coupling of an amine, an aldehyde, and methanol (B129727). rsc.org This method allows for the introduction of a variety of substituents onto the nitrogen atom.

Another approach involves modifying the aromatic ring. As discussed, the bromine atom can be replaced using cross-coupling reactions to introduce different aryl or alkyl groups. researchgate.net Furthermore, the core structure can be incorporated into larger, more complex scaffolds. For example, a pseudo-multicomponent reaction has been used to synthesize 4-(4-bromophenyl)-N,1-dimethyl-6-(methylthio)-3,5-dinitro-1,4-dihydropyridine-2-amine, which contains the bromophenyl-methanamine substructure within a dihydropyridine ring. rsc.org Similarly, pyrazole derivatives like 3-(4-Bromophenyl)-1-(trifluoromethyl)-1H-pyrazol-5-amine have been synthesized from bromophenyl precursors, showcasing the use of the bromophenyl group as a building block for diverse heterocyclic systems. acs.org

The reduction of related functional groups also provides a pathway to derivatives. For example, N-substituted carbonylimidazoles can be reduced using a NaBH₄/I₂ system to yield monomethylamines, a process that proceeds through a formamide intermediate. nih.gov This versatile protocol can start from a range of materials, including amines and carboxylic acids, to generate diverse N-methylamine products. nih.gov

| Precursor/Reactant 1 | Reactant 2 | Method | Derivative/Analog Synthesized |

| 4-Bromobenzaldehyde | Benzylamine, Methanol | Three-component coupling | N-Benzyl-1-(4-bromophenyl)-N-methylmethanamine rsc.org |

| 4-Bromobenzaldehyde | N-Methyl-2-nitro-1-(methylthio)ethen-1-amine, Methylamine (B109427) | Pseudo MCR | 4-(4-Bromophenyl)-N,1-dimethyl-1,4-dihydropyridine derivative rsc.org |

| 3-(4-Bromophenyl)-3-oxopropanenitrile | Trifluoromethylhydrazine | Cyclocondensation | 3-(4-Bromophenyl)-1-(trifluoromethyl)-1H-pyrazol-5-amine acs.org |

| Amine/Carboxylic Acid | CDI, then NaBH₄/I₂ | Reduction of Carbonylimidazole | Various N-methylamines nih.gov |

Advanced Analytical Characterization in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools in chemical research for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic arrangement and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a hypothetical ¹H NMR spectrum of 1-(4-Bromophenyl)-n-methylmethanamine, distinct signals would be expected for the different types of protons present in the molecule. The aromatic protons on the 4-bromophenyl group would typically appear as a set of doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The benzylic protons (the CH₂ group adjacent to the phenyl ring) would produce a singlet, while the N-methyl protons (CH₃) would also yield a singlet, but at a more upfield chemical shift. The integration of these signals would correspond to the number of protons in each group.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom. The carbon atoms of the brominated aromatic ring would produce signals in the aromatic region of thespectrum, with their chemical shifts influenced by the bromine substituent. Signals for the benzylic carbon and the N-methyl carbon would also be observed at characteristic chemical shifts.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | δ 7.40-7.50 (d) | δ 128.0-132.0 |

| Aromatic CH | δ 7.15-7.25 (d) | δ 128.0-132.0 |

| C-Br | - | δ ~121.0 |

| C-CH₂ | - | δ ~140.0 |

| CH₂ | δ ~3.70 (s) | δ ~55.0 |

| CH₃ | δ ~2.40 (s) | δ ~35.0 |

Note: This table is based on established principles of NMR spectroscopy and typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present.

An IR spectrum of this compound would be expected to show several key absorption bands. myskinrecipes.com A broad peak in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine. C-H stretching vibrations from the aromatic ring and the aliphatic groups would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-N stretch would likely be found in the 1000-1200 cm⁻¹ range, and the C-Br stretch would appear at lower wavenumbers, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic ring would be expected to produce a strong Raman signal.

Table 2: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected IR Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2800-3000 |

| C=C Aromatic Stretch | 1450-1600 |

| C-N Stretch | 1000-1200 |

Mass Spectrometry (MS) Techniques for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₈H₁₀BrN), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In positive ion mode ESI-MS, this compound would likely be observed as its protonated molecule, [M+H]⁺. This technique is particularly useful for confirming the molecular weight of the compound with minimal fragmentation. ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum displays a characteristic pattern of fragment ions that can be used to piece together the structure of the molecule.

The EI-MS spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, this peak would exhibit a characteristic isotopic pattern with two signals of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes). A prominent fragment would likely be the benzylic cation formed by the loss of the methylamino group. Another significant fragmentation pathway would involve the loss of a bromine atom.

Table 3: Potential Fragment Ions in the EI-MS of this compound

| m/z Value | Possible Fragment | Description |

|---|---|---|

| 200/202 | [C₈H₁₀BrN]⁺ | Molecular Ion (Isotopic pair) |

| 170/172 | [C₇H₇Br]⁺ | Loss of CH₂NHCH₃ |

| 121 | [C₈H₁₀N]⁺ | Loss of Br |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a soft ionization technique used in mass spectrometry that results in less fragmentation compared to Electron Ionization (EI). This is particularly useful for determining the molecular weight of a compound. In CI-MS, a reagent gas (such as methane, isobutane, or ammonia) is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is ionized by the electron beam, and these primary ions then react with neutral reagent gas molecules to form a stable plasma of reagent ions. These reagent ions subsequently react with the analyte molecules through chemical processes like proton transfer, adduct formation, or charge exchange, leading to the ionization of the analyte.

For the analysis of this compound, CI-MS would be expected to produce a prominent protonated molecule peak [M+H]⁺. Given the presence of the bromine atom, a characteristic isotopic pattern would be observed for this molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This distinct isotopic signature is a powerful tool for confirming the presence of bromine in the molecule. osti.govnih.gov Using ammonia (B1221849) as the reagent gas can also lead to the formation of adduct ions, such as [M+NH₄]⁺, which can further aid in the confirmation of the molecular weight. oup.com While CI is a soft ionization method, some fragmentation may still occur, potentially leading to the loss of the methylamine (B109427) group or cleavage of the benzyl-amine bond. The minimal fragmentation, however, makes CI-MS a valuable technique for unambiguous molecular weight determination. nih.gov

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating this compound from starting materials, by-products, or degradation products, thereby enabling accurate purity assessment and quantitative analysis. gassnova.no Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose, often coupled with mass spectrometry for definitive identification of the separated components. tandfonline.comresearchgate.netamazonaws.com The choice between HPLC and GC depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like aromatic amines and their derivatives. oup.comcapes.gov.br It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com For this compound, HPLC methods can be developed to quantify the main component and detect potential impurities at very low levels. researchgate.netiosrjournals.org Method development would involve optimizing the stationary phase, mobile phase composition (including organic modifier and pH), flow rate, and detector settings to achieve the desired separation and sensitivity. iosrjournals.org

Reversed-Phase Liquid Chromatography (RP-LC) is the most common mode of HPLC used for the analysis of moderately polar to non-polar compounds. mdpi.com Given the aromatic ring and alkylamine structure of this compound, RP-LC is highly suitable for its analysis. In this technique, a non-polar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. For this compound, a typical RP-LC method would utilize a C18 column with a gradient elution, starting with a higher percentage of aqueous buffer and increasing the proportion of acetonitrile or methanol to elute the compound. researchgate.netsielc.com The pH of the mobile phase is a critical parameter, as the amine group's protonation state will significantly affect the compound's retention and peak shape. Operating at a slightly acidic pH would ensure the amine is protonated, which can sometimes lead to better peak shapes on certain columns.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Aromatic Amines

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for retention. researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate buffer | Controls pH and ensures good peak shape. mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. oup.com |

| Elution Mode | Gradient | Allows for separation of compounds with a range of polarities. researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Influences analysis time and separation efficiency. researchgate.net |

| Column Temp. | 25 - 40 °C | Affects viscosity of mobile phase and retention characteristics. tandfonline.com |

| Detection | UV at ~220-230 nm or Mass Spectrometry | Detection based on the aromatic chromophore or mass-to-charge ratio. |

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides a powerful analytical platform that combines the superior separation capabilities of HPLC with the high sensitivity and specificity of MS/MS detection. oup.comlabcompare.com This technique is particularly valuable for analyzing complex mixtures or for detecting trace levels of a compound in a challenging matrix. nih.govnih.govamericanlaboratory.com

After the components are separated on the HPLC column, they are introduced into the mass spectrometer's ion source (typically electrospray ionization, ESI, for LC-MS). In the first stage of the tandem mass spectrometer, a specific precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low limits of detection (LOD) and quantification (LOQ). sciex.com The unique combination of retention time, precursor ion mass, and product ion masses provides an extremely high degree of confidence in the identification and quantification of the analyte. tandfonline.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Analysis

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. amazonaws.com When coupled with a mass spectrometer (GC-MS), it becomes an exceptional tool for the identification and quantification of analytes. researchgate.net For primary and secondary amines like this compound, direct analysis by GC can sometimes be challenging due to their polarity, which can lead to poor peak shape (tailing) and potential interaction with active sites in the GC system.

To overcome these issues, derivatization is often employed. nih.gov The amine group can be reacted with a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)) to form a less polar, more volatile, and more thermally stable derivative. nih.govnih.gov This process improves chromatographic performance, resulting in sharper, more symmetrical peaks and enhanced sensitivity. oup.com

In GC-MS analysis, the derivatized compound is separated on a capillary column and then ionized, typically by Electron Ionization (EI). nih.gov The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that is highly specific to the compound's structure, allowing for unambiguous identification. researchgate.netnist.govnist.gov The presence of the bromine atom would result in distinctive isotopic patterns in the fragment ions containing it, further aiding in structural elucidation. osti.gov

Table 2: Representative GC-MS Parameters for Analysis of Amphetamine-like Amines (with Derivatization)

| Parameter | Typical Condition | Purpose |

| Column | Fused-silica capillary (e.g., HP-5MS, 30 m x 0.25 mm) | Inert column for separating a wide range of compounds. oup.com |

| Carrier Gas | Helium | Inert mobile phase. oup.com |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. oup.com |

| Oven Program | Temperature ramp (e.g., 100°C to 280°C) | Separates compounds based on their boiling points and column interactions. oup.com |

| Derivatization | TFAA, HFB, or other acylating/silylating agents | Improves volatility and peak shape of the polar amine. oup.comnih.gov |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI provides a reproducible fragmentation pattern for identification; CI provides molecular weight information. oup.com |

| Detection | Mass Spectrometer (Scan or SIM mode) | Provides mass-to-charge ratio for identification and quantification. |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method relies on the scattering of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is unique to a specific crystal structure and can be used to elucidate precise structural information, including bond lengths, bond angles, and conformational details.

For this compound, which may be a liquid or low-melting solid at ambient temperature, XRD analysis would typically be performed on a stable, crystalline salt form, such as the hydrochloride or hydrobromide salt. nih.gov Growing a single crystal of suitable quality is a prerequisite for single-crystal XRD analysis. The structural data obtained would confirm the compound's connectivity and provide invaluable insight into its conformation in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and how the molecules pack together in the crystal lattice. Such structural models are vital in fields like medicinal chemistry, where the solid-state structure can influence a compound's physical properties and its interaction with biological targets. nih.govnih.gov

Derivatization and Reagent Applications in Chemical Analysis

Role as a Derivatization Reagent in Analytical Chemistry

The primary role of 1-(4-Bromophenyl)-n-methylmethanamine in analytical chemistry is to react with compounds that are otherwise difficult to analyze, making them more easily detectable. researchgate.netnih.gov Its utility is particularly pronounced in the analysis of small, polar molecules like carboxylic acids, which often exhibit poor retention on common chromatography columns and ionize inefficiently in a mass spectrometer. nih.gov

The key features of this compound that make it an effective derivatization reagent include:

A secondary amine group: This feature prevents unwanted side reactions, such as internal cyclization, that can occur with primary amines, ensuring a more complete and predictable derivatization of molecules with multiple acidic groups. nih.gov

A phenyl group: The addition of this aromatic ring increases the hydrophobicity of the analyte, improving its retention on reversed-phase chromatography columns. nih.govdtu.dk

A bromine atom: The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), results in a distinctive signature in the mass spectrum. researchgate.netnih.gov This allows for the easy identification of derivatized compounds and can even indicate the number of carboxylic acid groups present on a molecule. nih.gov

The analysis of carboxylic acids in complex biological matrices, such as blood, urine, and cell extracts, is often hampered by the presence of numerous interfering compounds. nih.gov Derivatization with this compound helps to overcome these challenges by selectively tagging the carboxylic acid functional group. researchgate.netnih.gov This process, typically carried out in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), converts the carboxylic acid into an amide. nih.gov

This chemical modification not only improves the chromatographic behavior and mass spectrometric response of the carboxylic acids but also allows for their selective extraction and detection from the complex sample background. dtu.dk For instance, this methodology has been successfully applied to profile carboxylic acids in highly complex matrices like crude oil, demonstrating its robustness. dtu.dk

Metabolic profiling, or metabolomics, aims to measure the complete set of small-molecule metabolites in a biological system. The tricarboxylic acid (TCA) cycle is a central pathway in cellular energy metabolism, and the quantification of its intermediates can provide crucial information about the metabolic state of an organism. nih.govnih.govnih.gov

This compound has proven to be an excellent reagent for the analysis of TCA cycle intermediates. researchgate.netnih.gov Many of these intermediates are di- or tri-carboxylic acids, which are challenging to analyze directly. nih.gov Derivatization with this reagent allows for the simultaneous and sensitive measurement of multiple TCA cycle intermediates in a single analytical run. nih.govnih.gov This capability is invaluable for studying metabolic dysregulation in various diseases, including cancer. nih.gov

| Analyte | Abbreviation | Number of Carboxylic Acid Groups |

|---|---|---|

| Pyruvic acid | PA | 1 |

| Lactic acid | LA | 1 |

| Succinic acid | SA | 2 |

| Fumaric acid | FA | 2 |

| Malic acid | MA | 2 |

| alpha-Ketoglutaric acid | aKG | 2 |

| Citric acid | CA | 3 |

| Isocitric acid | ICA | 3 |

The derivatization of carboxylic acids with this compound significantly enhances their detection by mass spectrometry. researchgate.netnih.govacs.org This is achieved through several mechanisms:

Improved Ionization Efficiency: The derivatized analytes, now containing the 4-BNMA tag, show a marked increase in ionization efficiency in positive electrospray ionization (ESI) mode, leading to a stronger signal. researchgate.netacs.org

Characteristic Fragmentation: In tandem mass spectrometry (MS/MS), the derivatized molecules fragment in a predictable manner, often producing a prominent product ion corresponding to the bromobenzyl moiety (m/z 169/171). researchgate.netdtu.dk This characteristic fragmentation provides high selectivity for the detection of derivatized compounds.

Isotopic Pattern: As mentioned earlier, the bromine atom provides a unique isotopic signature that aids in the confident identification of the derivatized analytes and helps to distinguish them from background noise. researchgate.netnih.gov This feature is especially useful in untargeted analyses where the identity of the metabolites is unknown. acs.org

Methodological Development and Validation of Derivatization Protocols

The development of a robust analytical method requires careful optimization and validation of the derivatization protocol. nih.gov For this compound, key parameters that have been investigated include the concentration of the reagent, reaction time, and temperature. nih.gov

Studies have shown that optimal derivatization can be achieved with a 10 mM concentration of 4-BNMA, reacting for 45 minutes at 60°C. nih.gov The stability of the resulting derivatives has also been assessed, showing good stability over extended periods, which is crucial for high-throughput analysis. nih.gov

Validation of analytical methods using this derivatization reagent has demonstrated excellent performance characteristics. nih.govnih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Linearity | Excellent linearity over a wide concentration range. | nih.gov |

| Limits of Detection (LOD) | Low nM range for most analytes (e.g., 0.2 to 44 µg/L). | researchgate.net |

| Reproducibility | High reproducibility with low relative standard deviations. | nih.gov |

| Matrix Effect | Minimal matrix effects observed in complex samples. | nih.gov |

Utility in In Vitro and In Vivo Sample Analysis

The derivatization method using this compound has been successfully applied to the analysis of both in vitro and in vivo samples. researchgate.netnih.gov This versatility allows researchers to study metabolic processes in a variety of biological systems, from cell cultures to animal models and human subjects.

In Vitro Applications: The method has been used to analyze metabolite extracts from cultured cells, providing insights into cellular metabolism under different conditions. nih.gov

In Vivo Applications: The ability to analyze samples such as plasma and tissue extracts makes this method suitable for preclinical and clinical studies, enabling the investigation of metabolic changes associated with disease or drug treatment. researchgate.netnih.gov

The successful application in these diverse sample types underscores the robustness and broad applicability of this derivatization strategy in biomedical research. researchgate.net

Contributions to Non-Target Metabolite Determination Strategies

While much of the initial work with this compound focused on targeted analysis of known metabolites, its unique properties also make it a valuable tool for non-targeted metabolomics. dtu.dkacs.org In a non-targeted approach, the goal is to detect and identify as many metabolites as possible, including unknown compounds.

The key contributions of this reagent to non-targeted analysis are:

Selective Profiling: The derivatization specifically targets compounds with carboxylic acid groups, allowing for the selective profiling of this important class of metabolites within a complex mixture. dtu.dk

Signature-Based Identification: The characteristic bromine isotope pattern and the predictable fragmentation of the derivatized molecules serve as a "signature" that can be used to computationally search for and identify all derivatized compounds in a dataset, even those that are not initially known. dtu.dkacs.org This has been demonstrated in the profiling of carboxylic acids in crude oil and in leveraging the bromine isotope pattern for data mining in untargeted metabolomics of biological samples. dtu.dkacs.org

This approach significantly simplifies the complex data generated in non-targeted metabolomics and aids in the discovery of novel biomarkers and the elucidation of metabolic pathways. acs.org

Pharmacological Investigations and Biological Research Applications

Preclinical Studies in Cellular and Animal Models

Extensive literature searches for direct preclinical investigations of 1-(4-Bromophenyl)-n-methylmethanamine in cellular and animal models have not yielded specific studies on the compound itself. Research has predominantly focused on its derivatives, which utilize this compound as a foundational chemical scaffold. This compound is recognized as a significant intermediate in the synthesis of various pharmacologically active molecules. myskinrecipes.com

In Vitro Biological Assays

There is a notable absence of published cell culture studies or metabolic perturbation analyses that focus directly on this compound. The available research investigates the effects of its more complex derivatives. For instance, studies on other compounds have utilized cell lines such as the human breast adenocarcinoma cell line (MCF7) to evaluate the anticancer potential of synthesized derivatives. nih.govresearchgate.net

While direct enzyme inhibition data for this compound is not found, the broader family of bromophenyl-containing compounds has been the subject of such investigations. For example, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial and anticancer activities, with molecular docking studies suggesting potential interactions with biological targets. nih.govresearchgate.net Similarly, the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine, a brominated compound, was found to be a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) replication, with its selectivity attributed to preferential phosphorylation by the viral thymidine (B127349) kinase. nih.gov

In Vivo Biological Evaluation

Consistent with the lack of in vitro data, there are no specific in vivo biological evaluations of this compound reported in the scientific literature. Research has progressed directly to the in vivo assessment of more elaborate derivatives.

Exploration of Potential Biological Activities of Related Compounds

The structural motif of this compound is present in a variety of compounds that have been investigated for several potential therapeutic applications.

Antimalarial Activity: The 4-aminoquinoline (B48711) scaffold, which can be conceptually related to the structure of this compound, is a cornerstone in the development of antimalarial drugs. nih.gov Hybrid molecules incorporating the 4-aminoquinoline structure have demonstrated potent inhibitory effects against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov For example, a hybrid of 4-aminoquinoline and pyrano[2,3-c]pyrazole showed significant antimalarial activity. nih.gov Furthermore, derivatives of 4-nerolidylcatechol (B1236061) have been shown to possess antimalarial properties, with some inhibiting hemozoin formation, a critical process for the malaria parasite. nih.gov

Neurological Activity: The core structure of this compound is considered a valuable building block for the development of drugs targeting neurological disorders, particularly those involving the modulation of neurotransmitter systems. myskinrecipes.com For instance, derivatives of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (NMPTP), a compound with some structural similarities, have been shown to induce acute tryptamine-like effects and alter dopamine (B1211576) and serotonin (B10506) levels in the brain. nih.gov Chronic exposure to methyl bromide, a related brominated compound, has been linked to various neurological and neurobehavioral symptoms. nih.gov Additionally, certain 4'4-bromophenyl-4'-piperidinol derivatives have been investigated as multifactorial agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase and monoamine oxidase-B (MAO-B). mdpi.com

Antiviral Activity: Brominated organic compounds have been a source of antiviral drug discovery. For example, the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine demonstrated potent and selective activity against herpes simplex virus type 1 and varicella-zoster virus. nih.gov Other studies have synthesized novel quinazolin-4(3H)-one derivatives containing bromine, which were screened for antiviral activity against HIV-1 and HIV-2. tsijournals.com Brominated derivatives of quercetin (B1663063) have also been synthesized and evaluated for their inhibitory activity against the influenza A/H1N1 virus. nih.gov More broadly, isoxazole (B147169) derivatives, which can be synthesized from bromophenyl precursors, have shown a range of biological activities, including antiviral properties. mdpi.com Hydroxyquinoline-pyrazole derivatives have also been investigated as potential antiviral agents against a range of coronaviruses, including SARS-CoV-2. rsc.org

Interactive Data Table: Biological Activities of Related Compounds

| Compound Class/Derivative | Biological Activity | Target/Mechanism of Action | Reference |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrid | Antimalarial | Inhibition of P. falciparum (chloroquine-sensitive and resistant strains) | nih.gov |

| 4-Nerolidylcatechol derivatives | Antimalarial | Inhibition of hemozoin formation | nih.gov |

| 4'4-Bromophenyl-4'-piperidinol derivatives | Anti-Alzheimer's | Acetylcholinesterase and MAO-B inhibition | mdpi.com |

| 3'-Amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine | Antiviral (HSV-1, VZV) | Selective phosphorylation by viral thymidine kinase | nih.gov |

| Brominated Quercetin derivatives | Antiviral (Influenza A/H1N1) | Inhibition of viral replication | nih.gov |

| Isoxazole derivatives | Antiviral, Antimicrobial, Anticancer | Various | mdpi.com |

| Hydroxyquinoline-pyrazole derivatives | Antiviral (Coronaviruses) | Inhibition of viral replication | rsc.org |

| N-(4-Bromophenyl)furan-2-carboxamide derivatives | Antibacterial | Effective against drug-resistant bacteria | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Antimicrobial, Anticancer | Not specified | nih.govresearchgate.net |

Mechanism of Action Studies

Direct mechanism of action studies for this compound are not available. However, the mechanisms of its derivatives provide insights into potential pathways.

For instance, the antiviral activity of a brominated deoxyuridine derivative is attributed to its selective phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA polymerase. nih.gov This highlights a mechanism where the compound is activated within infected cells, leading to targeted antiviral effects.

In the context of neurological activity, related compounds are thought to modulate neurotransmitter systems. myskinrecipes.com For example, NMPTP derivatives have been shown to affect dopamine and serotonin levels. nih.gov The toxic effects of methyl bromide are believed to stem from the methylation of intracellular lipids and proteins, leading to defective neurotransmitter function and abnormal oxidative phosphorylation. nih.gov

The antimalarial action of related 4-aminoquinoline compounds is well-established and often involves the inhibition of hemozoin biocrystallization in the malaria parasite. This prevents the detoxification of heme, leading to parasite death. nih.gov

An in-depth examination of the chemical compound this compound reveals a molecule situated at the intersection of several key structural motifs in medicinal chemistry. As a brominated derivative of N-methylphenethylamine, its biological properties are intricately linked to the interplay between its substituted aromatic ring, the ethylamine (B1201723) side chain, and the methylation on the nitrogen atom. This article explores the structure-activity relationship (SAR) of this compound, delving into the principles that govern its interactions, the effects of structural modifications, and the synthetic strategies used to probe its biological potential.

Structure Activity Relationship Sar Studies

The biological activity of 1-(4-Bromophenyl)-n-methylmethanamine is best understood through Structure-Activity Relationship (SAR) studies. SAR analysis systematically investigates how the chemical structure of a compound influences its biological effect. For this class of molecules, the parent structure is the β-phenylethylamine skeleton, whose activity is modulated by substituents on the phenyl ring and the amine group. pharmacy180.com

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. sysrevpharm.org By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors. For 1-(4-Bromophenyl)-n-methylmethanamine, DFT calculations would provide a foundational understanding of its intrinsic chemical nature.

Research Focus: A typical DFT study on this molecule would involve geometry optimization to find its most stable three-dimensional structure. Following this, calculations would yield critical electronic parameters.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. sysrevpharm.org The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. uin-malang.ac.id For this compound, the MEP would likely show electron-rich regions (negative potential) around the nitrogen and bromine atoms, identifying them as potential sites for electrophilic attack. Electron-deficient regions (positive potential), likely around the hydrogen atoms of the amine group, would indicate sites for nucleophilic attack.

The findings from DFT would be instrumental in predicting how this compound might interact with other reagents or a biological receptor.

Table 1: Theoretical DFT-Derived Reactivity Descriptors for this compound This table illustrates the type of data that would be generated from a DFT analysis. The values are hypothetical.

| Parameter | Description | Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | 5.7 eV |

| Electronegativity (χ) | Measure of the power of an atom or molecule to attract electrons. | 3.65 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | 2.85 eV |

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a known biological target. Given that benzylamine derivatives are investigated for various pharmacological activities, including enzyme inhibition, docking studies on this compound could reveal its potential to interact with specific therapeutic targets. nih.gov

Research Focus: A molecular docking workflow would involve:

Target Selection: Based on the activities of structurally similar molecules, potential protein targets could be selected. For instance, monoamine oxidase (MAO-B), a key enzyme in neuroscience, is a known target for benzylamine derivatives and could be a hypothetical target. nih.gov

Ligand and Protein Preparation: A 3D structure of this compound would be generated and energy-minimized. The crystal structure of the target protein (e.g., human MAO-B, PDB ID: 2V5Z) would be obtained from the Protein Data Bank and prepared by removing water molecules and adding hydrogen atoms. nih.gov

Docking Simulation: A docking algorithm would systematically sample numerous orientations of the ligand within the protein's binding site. Each orientation, or "pose," is scored based on a function that estimates the binding affinity (e.g., in kcal/mol).

The results would identify the most likely binding poses and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds involving the bromine atom) that stabilize the ligand-receptor complex. A strong predicted binding affinity could justify further experimental investigation.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Target (MAO-B) This table presents a hypothetical outcome of a molecular docking simulation. The values are for illustrative purposes.

| Parameter | Description | Result (Illustrative) |

|---|---|---|

| Binding Affinity | The predicted free energy of binding. More negative values indicate stronger binding. | -7.8 kcal/mol |

| Interacting Residues | Amino acids in the binding site that form key interactions with the ligand. | Tyr435, Gln206, Cys172, Phe343 |

| Key Interactions | The types of non-covalent bonds stabilizing the complex. | Hydrogen bond with Tyr435; Pi-Pi stacking with Phe343; Halogen bond with Cys172 |

| RMSD | Root-mean-square deviation from a reference pose, indicating the reliability of the docking pose. | 1.2 Å |

In Silico Target Prediction and Identification

When a compound's biological target is unknown, in silico target prediction (also known as target fishing) can be employed. nih.gov These methods use the chemical structure of a query molecule to search large biological databases and predict its most likely protein targets. This approach is invaluable for understanding a compound's mechanism of action or identifying potential off-target effects.

Research Focus: For this compound, two main strategies could be applied:

Ligand-Based Target Prediction: This approach relies on the principle that structurally similar molecules tend to have similar biological activities. The 2D or 3D structure of the compound would be used to screen databases of known bioactive molecules (e.g., ChEMBL). The targets of the most similar known ligands are then proposed as potential targets for the query compound.

Structure-Based Target Prediction (Inverse Docking): This method involves docking the compound against a large library of 3D protein structures. The proteins to which the compound binds with the highest predicted affinity are identified as potential targets.

These predictions can generate a ranked list of potential biological targets, which can guide subsequent experimental validation and help to build a pharmacological profile for the compound.

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing insights into the flexibility of the ligand and the stability of its interaction with a receptor.

Research Focus: An MD simulation study would typically follow a promising docking result.

Conformational Analysis: Before MD, a conformational analysis of this compound in isolation would be performed to identify its low-energy, stable conformations. The molecule possesses rotational freedom around the C-C and C-N single bonds, and this analysis would reveal the most probable shapes it adopts.

Molecular Dynamics Simulation: The top-scoring ligand-protein complex from docking would be placed in a simulated physiological environment (a box of water molecules with ions). The system's trajectory—the positions, velocities, and energies of all atoms—is then calculated over a period of nanoseconds to microseconds.

Analysis of the MD trajectory would reveal:

The stability of the key interactions identified in docking.

The flexibility of the ligand within the binding pocket.

These simulations provide a more realistic and detailed picture of the binding event, strengthening the predictions made by molecular docking.

Toxicological Assessments in Research Context

In Vitro Cytotoxicity Evaluation (e.g., Cell Viability Assays)

In vitro cytotoxicity assays are fundamental tools in toxicology, providing an initial screening of a compound's potential to cause cell death. These tests are conducted on cultured cells in a controlled laboratory setting and measure the proportion of viable cells remaining after exposure to the test substance. abcam.com The primary goals are to determine the concentration at which a compound exhibits cellular toxicity and to understand the mechanism of cell death.

Common methods for assessing cell viability include:

Dye Reduction Assays: These assays rely on the metabolic activity of living cells to reduce a chemical compound into a colored or fluorescent product. abcam.com

Tetrazolium Assays (MTT, MTS, XTT): Metabolically active cells possess dehydrogenase enzymes that cleave the tetrazolium ring to form a colored formazan product, which can be quantified using a spectrophotometer. abcam.com The MTT assay, for example, results in an insoluble purple formazan that must be dissolved prior to measurement, making it an endpoint assay. abcam.com

Resazurin Assays: In this method, the blue, non-fluorescent dye resazurin is reduced by viable cells to the pink, highly fluorescent resorufin. medchemexpress.com

Luminogenic ATP Assays: The amount of adenosine triphosphate (ATP) in a cell population is a strong indicator of metabolic activity and viability. This assay uses the luciferase enzyme to generate a light signal proportional to the amount of ATP present. nih.gov

While specific cytotoxicity data for 1-(4-Bromophenyl)-n-methylmethanamine is not detailed in the available literature, research on other bromophenyl-containing heterocyclic compounds provides a model for how such an evaluation would be performed. For instance, a study on 1,3,4-oxadiazole derivatives tested their cytotoxic potential against human lung carcinoma (A549) and human breast cancer (MCF-7) cell lines using the MTT assay. uctm.edu Compounds were tested across a range of concentrations (e.g., 6.25 to 100 µM) for 24 hours to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of cytotoxic potency. uctm.edu

Table 1: Example of In Vitro Cytotoxicity Data for a Bromophenyl-Containing Compound This table presents representative data from a study on related compounds to illustrate how cytotoxicity is reported.

| Compound | Target Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl] naphthalen-2-ol (OX2) | A549 (Lung Carcinoma) | 28.53 ± 0.49 | uctm.edu |

| 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl] naphthalen-2-ol (OX2) | MCF-7 (Breast Cancer) | 30.12 ± 0.46 | uctm.edu |

| Doxorubicin (Standard) | A549 (Lung Carcinoma) | 21.14 ± 0.52 | uctm.edu |

| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 23.41 ± 0.65 | uctm.edu |

General Principles of Preclinical Toxicity Assessment

Preclinical toxicity studies are designed to evaluate the safety of a new chemical entity before it is considered for any further application. pacificbiolabs.comslideshare.net These studies are typically conducted in animal models and aim to achieve several key objectives:

Characterize the toxic effects of the compound on target organs. pacificbiolabs.com

Determine the dose-dependence of these effects. pacificbiolabs.com

Assess the relationship between exposure and toxicity. pacificbiolabs.com

Evaluate the potential for reversibility of toxic effects. pacificbiolabs.com

The assessment follows a structured, stepwise approach, generally involving the following types of studies:

Acute Toxicity Studies: These studies evaluate the effects of a single, high dose of the substance. researchgate.net Animals are observed for a set period (e.g., 14 days) to monitor for signs of intoxication and mortality. researchgate.net

Repeated Dose Toxicity Studies (Sub-acute and Chronic): To assess the effects of longer-term exposure, the compound is administered daily to animals for periods ranging from 28 days (sub-acute) to 90 days or longer (chronic). pacificbiolabs.com The duration of these studies should typically match or exceed the intended duration of potential human exposure. pacificbiolabs.com These studies are crucial for identifying target organ toxicity that may not be apparent after a single dose.

Pharmacokinetic Studies: These studies examine the absorption, distribution, metabolism, and excretion (ADME) of the compound. scribd.com Understanding how a chemical is processed by the body is essential for interpreting toxicity data and extrapolating findings between species. scribd.com

These studies are highly regulated and, for many applications, must be conducted according to the principles of Good Laboratory Practice (GLP) to ensure the quality and integrity of the data. researchgate.net

Table 2: Overview of Preclinical Toxicity Study Stages

| Study Type | Typical Duration | Primary Objective |

|---|---|---|

| Acute Toxicity | Single dose, 14-day observation | Determine immediate toxic effects and lethal dose. researchgate.net |

| Sub-acute/Sub-chronic Toxicity | 28 to 90 days | Identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL) for repeated exposure. pacificbiolabs.com |

| Chronic Toxicity | 6 months to 2 years | Assess cumulative toxicity and carcinogenic potential from long-term exposure. scribd.com |

| Pharmacokinetics (ADME) | Variable | Characterize the absorption, distribution, metabolism, and excretion of the compound. scribd.com |

Environmental Toxicology Considerations for Related Chemical Structures

The environmental fate and effects of synthetic chemicals are a significant area of toxicological research. For a compound like this compound, an assessment would consider its structural relationship to other brominated aromatic compounds, many of which have been studied extensively.

Key considerations include:

Persistence and Degradation: Halogenated organic compounds can be resistant to degradation, leading to their accumulation in the environment. mdpi.com Microbial degradation is often the primary process that determines their fate, though the efficiency of this process varies greatly. mdpi.com

Bioaccumulation: Some brominated compounds, particularly those used as flame retardants, are known to be potentially bioaccumulative, meaning they can build up in the fatty tissues of organisms. mst.dk

Aquatic Toxicity: Certain brominated phenols, such as 2,4,6-tribromophenol, have been shown to be toxic to aquatic organisms and may cause long-term adverse effects in aquatic environments. mst.dk

Formation of Toxic Byproducts: A major concern with brominated aromatic compounds is their potential to transform into more hazardous substances. nih.govnih.gov Abiotic processes, such as high temperatures during combustion or phototransformation by UV light, can convert them into highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). nih.govnih.gov The metabolism of some polybrominated flame retardants can also yield more toxic products, such as di- or tribromobenzenes, which are known to be hepatotoxic. nih.gov

While the production of some classes of brominated flame retardants has been restricted, the environmental behavior of brominated compounds as a class remains an important area of study. nih.gov

Table 3: Summary of Environmental Concerns for Related Brominated Aromatic Compounds

| Environmental Concern | Description | Relevant Chemical Classes |

|---|---|---|

| Persistence | Resistance to environmental degradation, leading to long-term presence. mdpi.com | Polybrominated Diphenyl Ethers (PBDEs), Polybrominated Biphenyls (PBBs) |

| Bioaccumulation | Accumulation in the tissues of living organisms. mst.dk | Polybrominated Biphenyls (PBBs) mst.dk |

| Aquatic Toxicity | Harmful effects on organisms living in water. mst.dk | Tetrabromobisphenol A (TBBPA), 2,4,6-Tribromophenol mst.dk |

| Formation of Toxic Byproducts | Transformation into more hazardous substances via heat, UV light, or metabolism. nih.govnih.gov | Brominated Phenols, PBDEs nih.govnih.gov |

Future Research Directions and Emerging Applications

Development of Advanced Synthetic Methodologies for Derivatives

The development of advanced synthetic methodologies is crucial for the efficient and diverse production of 1-(4-Bromophenyl)-n-methylmethanamine derivatives. Current research highlights a move towards more sophisticated and versatile synthetic routes that allow for the creation of a wide array of structurally varied molecules.

One promising approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method has been successfully employed to synthesize a variety of imine derivatives by coupling N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids, achieving moderate to good yields. researchgate.net Further exploration of different catalytic systems and reaction conditions could lead to even higher yields and broader substrate scope.

Another area of development is the modification of the core structure through reactions like bromination. A disclosed method for the preparation of 1-(4-bromophenyl)piperidine involves the reaction of bromobenzene and piperidine to form N-phenylpiperidine, followed by a bromination step. google.com This highlights the potential for late-stage functionalization to introduce the bromo-phenyl moiety onto various amine scaffolds.

Future research is expected to focus on the development of stereoselective synthetic methods to produce chiral derivatives of this compound. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making enantiomerically pure compounds highly desirable for therapeutic applications. Additionally, the exploration of greener and more sustainable synthetic routes, such as flow chemistry and the use of non-toxic solvents and catalysts, will be a key area of focus.

Table 1: Examples of Synthetic Methodologies for Bromophenyl Derivatives

| Product Derivative | Synthetic Method | Key Reagents | Yield | Reference |

| N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives | Suzuki-Miyaura Cross-Coupling | N-(4-bromophenyl)-1-naphthamide, various boronic acids, Pd(0) catalyst | Moderate to good | researchgate.net |

| N-(4-bromobenzyl)acetamide | Acylation | 4-bromobenzylamine hydrochloride, Acetyl chloride, Triethylamine | 100% | chemicalbook.com |

| 1-(4-bromophenyl)piperidine | Bromination of N-phenylpiperidine | N-phenylpiperidine, Brominating reagent | Not specified | google.com |

| 4-bromophenyl derivatives from phenol | Bromination | Phenol, Bromide source, Oxidizing agent, Acid | ~79% (4-bromophenol) | google.com |

Exploration of Novel Derivatization Applications in Analytical Science

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as its detectability or chromatographic behavior. sdiarticle4.com this compound and its analogs have significant potential as derivatizing agents in analytical science, particularly for the analysis of biological molecules.

A closely related compound, 4-bromo-N-methylbenzylamine, has been successfully utilized as a novel derivatization reagent for the analysis of mono-, di-, and tri-carboxylic acids using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). nih.gov This derivatization facilitates detection by positive electrospray ionization (ESI) tandem mass spectrometry, with the bromine atom providing a distinct isotopic pattern for clear identification. nih.gov This method has been applied to the analysis of intermediates in the tricarboxylic acid (TCA) cycle, demonstrating its utility in metabolomics. nih.gov

Similarly, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids in Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). nsf.gov This approach enhances the proton affinity of the organic acids, allowing for sensitive detection in positive mode ESI. nsf.gov

Future research in this area will likely focus on expanding the range of analytes that can be derivatized with this compound and its analogs. This could include other classes of biomolecules such as amino acids, fatty acids, and steroids. The development of new derivatization protocols that are faster, more efficient, and compatible with a wider range of analytical platforms will also be a key objective. The unique properties of the bromophenyl group, including its mass and isotopic signature, can be further exploited for the development of highly sensitive and selective analytical methods.

Identification of New Biological Targets and Therapeutic Potential

Derivatives of this compound are being investigated for a range of therapeutic applications, with a particular focus on their antimicrobial and anticancer activities. The presence of the bromophenyl group can significantly influence the biological activity of a molecule, often enhancing its potency.

Recent studies have explored the biological evaluation of novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. These compounds have shown promising antimicrobial activity, particularly against Gram-positive pathogens. mdpi.com Specifically, some derivatives have demonstrated moderate activity against Staphylococcus aureus. mdpi.com

In another study, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and evaluated for their antimicrobial and antiproliferative properties. researchgate.net The results indicated that some of these compounds exhibited promising antimicrobial activity and were also found to be active against a breast cancer cell line. researchgate.net

The identification of specific biological targets for these compounds is a key area for future research. Molecular docking studies can be employed to predict the binding modes of these derivatives with potential protein targets, helping to elucidate their mechanism of action. researchgate.net Future investigations will likely involve screening these compounds against a broader range of biological targets, including enzymes, receptors, and ion channels, to uncover new therapeutic opportunities. The development of structure-activity relationships (SAR) will be crucial in guiding the design of more potent and selective derivatives.

Table 2: Biological Activities of Bromophenyl Derivatives

| Compound Class | Biological Activity | Target Organism/Cell Line | Key Findings | Reference |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Antimicrobial | Staphylococcus aureus | Moderate activity against Gram-positive bacteria. | mdpi.com |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Antimicrobial, Anticancer | Gram-positive and Gram-negative bacteria, Fungi, MCF7 (breast cancer cell line) | Promising antimicrobial and antiproliferative activities. | researchgate.net |

Integration with Systems Biology and Multi-Omics Approaches

Systems biology aims to understand complex biological systems by integrating data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov While direct applications of systems biology and multi-omics approaches to this compound are not yet widely reported, this represents a significant future research direction.

By treating biological systems with derivatives of this compound and subsequently analyzing the global changes in genes, proteins, and metabolites, researchers can gain a holistic understanding of the compound's effects. For instance, transcriptomic analysis (e.g., using DNA microarrays) could reveal which genes are up- or down-regulated in response to treatment, providing clues about the pathways being affected. nih.gov

Proteomic techniques, such as mass spectrometry-based protein identification, can identify the proteins that interact with the compound or whose expression levels are altered. nih.gov Metabolomic analysis, which can be enhanced by derivatization with related compounds as discussed in section 10.2, can provide a snapshot of the metabolic state of the system and how it is perturbed by the compound.

The integration of these multi-omics datasets can help to build comprehensive models of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers of efficacy or toxicity. This systems-level understanding is crucial for the rational design of new drugs and for personalizing therapeutic interventions. Future research will likely involve the application of these powerful approaches to elucidate the complex biological activities of this compound derivatives.

Applications in Forensic Chemistry and Drug Monitoring Methodologies

The unique chemical properties of this compound and its derivatives make them amenable to detection by various analytical techniques used in forensic chemistry and drug monitoring. While specific forensic case reports involving this compound are not prevalent in the literature, the methodologies for its detection can be inferred from standard forensic practices.

In forensic drug analysis, a combination of presumptive and confirmatory tests is typically employed. Presumptive tests, such as colorimetric assays, can provide a preliminary indication of the presence of a certain class of compounds. However, for positive identification, confirmatory tests are required.

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique in forensic chemistry for the separation and identification of unknown substances. The fragmentation pattern of this compound in the mass spectrometer would provide a unique chemical fingerprint for its identification. The presence of the bromine atom would result in a characteristic isotopic pattern in the mass spectrum, further aiding in its unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool that could be used, particularly for the analysis of derivatives that may not be suitable for GC analysis. As discussed in the context of analytical science, derivatization can be used to enhance the detectability of related compounds, a strategy that could also be applied in a forensic context.

Future research in this area could focus on the development of specific and sensitive analytical methods for the detection and quantification of this compound and its metabolites in biological matrices such as blood, urine, and hair. This would be essential for its potential inclusion in drug monitoring programs and for forensic investigations. The establishment of a comprehensive library of analytical data, including mass spectra and chromatographic retention times, for this compound and its potential derivatives would be a valuable resource for forensic laboratories.

常见问题

Advanced Research Question

- Para vs. ortho/meta substitution : Para-bromo enhances steric accessibility for nucleophilic attacks (e.g., Suzuki coupling), while ortho-substituted analogs (e.g., 1-(2-Bromophenyl)-N-methylmethanamine, CAS 698-19-1) exhibit altered binding kinetics due to hindered rotation .

- Electronic effects : Bromine’s electron-withdrawing nature lowers pKa of the methylamine group (~9.5 vs. ~10.2 for non-halogenated analogs), affecting protonation-dependent interactions .

How can mechanistic studies elucidate the compound’s role in pharmacological pathways (e.g., acid suppression)?

Advanced Research Question

- Target validation : Knockout models (e.g., H⁺/K⁺-ATPase-deficient mice) or siRNA silencing to confirm involvement in acid secretion pathways .

- Metabolic profiling : LC-MS/MS to identify metabolites (e.g., N-demethylation products) in hepatic microsomes .

- Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for candidate receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。